1-Benzyl-4-(N-Boc-amino)piperidine
Overview
Description
1-Benzyl-4-(N-Boc-amino)piperidine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Characterization and Molecular Docking Studies
1-Benzyl-4-(N-Boc-amino)piperidine has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the molecular structure and vibrational assignments of frequencies. Additionally, molecular docking studies have revealed the compound's potential as an anticancer agent, particularly against VEGFR-2 Kinase inhibitor receptors (S. Janani et al., 2020).
Asymmetric Carbon-Carbon Bond Formations
The compound plays a critical role in asymmetric carbon-carbon bond formations in conjugate additions. This process is key in the enantioselective synthesis of various biologically important structures, such as substituted piperidines, pyrrolidines, and pyrimidinones (T. A. Johnson et al., 2002).
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
This compound has been utilized in synthesizing novel piperidine derivatives. These derivatives have shown significant anti-acetylcholinesterase activity, indicating their potential in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Preparation of Trisubstituted Piperidines
The compound has been used in the preparation of trisubstituted piperidines, which are important in the development of various pharmaceuticals. These trisubstituted piperidines have potential applications in several therapeutic areas (S. Laschat et al., 1996).
Rapid Synthesis in Pharmaceutical Applications
This compound facilitates the rapid synthesis of aryl-substituted aminopiperidines, which are crucial in pharmaceutical research and development (J. Caldwell & I. Collins, 2006).
Synthesis of Novel Compounds
This compound has been used in synthesizing novel chemical structures, such as N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine], indicating its utility in creating diverse chemical entities for various research applications (Wang Qian-y, 2015).
Catalytic Properties in Chemical Reactions
This compound-based ligands have been studied for their catalytic properties, particularly in Suzuki–Miyaura coupling reactions. These studies highlight the compound's role in facilitating important chemical transformations (A. Kilic et al., 2008).
Dendrimer Synthesis
The compound has been used in the synthesis of dendrimers, which are highly branched, tree-like structures. These dendrimers have potential applications in drug delivery and materials science (Carmen Sacalis et al., 2019).
Properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLUNLIZMWKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403308 | |
Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73889-19-7 | |
Record name | 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73889-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-4-(N-Boc-amino) piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were employed to study 1-Benzyl-4-(N-Boc-amino)piperidine and what key molecular properties were investigated?
A1: The research paper utilized a combination of computational techniques to investigate the properties of this compound []. These included:
- Spectroscopic Analysis: The study employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of the molecule, providing insights into its structural characteristics. []
- Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy, a powerful tool for elucidating molecular structure, was used to determine the arrangement of atoms within the molecule. []
- Molecular Orbital Calculations: The study delved into the electronic structure of this compound by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These calculations shed light on the molecule's reactivity and potential interactions with other molecules. []
- Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis: The researchers utilized AIM and ELF analyses to gain a deeper understanding of the electronic density distribution within the molecule and the nature of chemical bonding. []
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